molecular formula C6H8O3 B085915 Glycidyl acrylate CAS No. 106-90-1

Glycidyl acrylate

Cat. No.: B085915
CAS No.: 106-90-1
M. Wt: 128.13 g/mol
InChI Key: RPQRDASANLAFCM-UHFFFAOYSA-N
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Description

Glycidyl acrylate is an organic compound with the molecular formula C6H8O3. It is a colorless liquid that is commonly used as a monomer in the production of various polymers. The compound contains both an epoxide group and an acrylate group, making it highly reactive and versatile in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl acrylate can be synthesized through the reaction of acrylic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then dehydrochlorinated to yield this compound. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and a reaction time of several hours.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and high yield. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production. The use of catalysts and advanced separation techniques helps in achieving high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Glycidyl acrylate undergoes various types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: The acrylate group can be reduced to form the corresponding alcohol.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.

    Substitution: Nucleophiles such as amines, thiols, and carboxylic acids react with the epoxide ring under mild to moderate conditions, typically at room temperature to 80°C.

Major Products:

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Various substituted products depending on the nucleophile used

Scientific Research Applications

Glycidyl acrylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is also used in the preparation of functionalized materials through post-polymerization modifications.

    Biology: Utilized in the development of biomaterials, such as hydrogels and drug delivery systems.

    Medicine: Employed in the synthesis of medical adhesives and coatings for medical devices.

    Industry: Used in the production of coatings, adhesives, and sealants. It is also used in the manufacture of specialty resins and composites.

Mechanism of Action

The mechanism of action of glycidyl acrylate involves the reactivity of its epoxide and acrylate groups. The epoxide group can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The acrylate group can participate in polymerization reactions, forming long-chain polymers. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

    Glycidyl methacrylate: Similar to glycidyl acrylate but contains a methacrylate group instead of an acrylate group. It is used in similar applications but offers different reactivity and properties.

    Butyl acrylate: Contains an acrylate group but lacks the epoxide functionality. It is used primarily in the production of polymers and copolymers.

    Methyl methacrylate: Contains a methacrylate group and is widely used in the production of polymethyl methacrylate (PMMA) and other polymers.

Uniqueness: this compound is unique due to the presence of both an epoxide and an acrylate group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it highly versatile and valuable in various applications, from polymer synthesis to industrial manufacturing.

Properties

IUPAC Name

oxiran-2-ylmethyl prop-2-enoate
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InChI

InChI=1S/C6H8O3/c1-2-6(7)9-4-5-3-8-5/h2,5H,1,3-4H2
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InChI Key

RPQRDASANLAFCM-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)OCC1CO1
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Molecular Formula

C6H8O3
Record name GLYCIDYL ACRYLATE
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Related CAS

26374-91-4
Record name 2-Propenoic acid, 2-oxiranylmethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID5025360
Record name Glycidyl acrylate
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Molecular Weight

128.13 g/mol
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Physical Description

Glycidyl acrylate is a light amber liquid. (NTP, 1992), Light amber liquid; [CAMEO] Colorless liquid; [CHEMINFO] Clear deep red liquid; [MSDSonline]
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Boiling Point

135 °F at 2 mmHg (NTP, 1992), 57 °C @ 2 mm Hg, Polymerization occurs at boiling point
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Flash Point

141 °F (NTP, 1992), 141 °F (61 °C) (open cup)
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Solubility

10 to 50 mg/mL at 68.9 °F (NTP, 1992), Insoluble in water
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Density

1.1 (NTP, 1992) - Denser than water; will sink, 1.1074 @ 20 °C/20 °C
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Vapor Density

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (air= 1)
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Vapor Pressure

2.97 [mmHg]
Record name Glycidyl acrylate
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Color/Form

Liquid

CAS No.

106-90-1
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Melting Point

Freezing point: -41.5 °C
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Synthesis routes and methods I

Procedure details

To the same apparatus as described in Example 1 were added 2,150 g (25 mol) of methyl acrylate, 370 g (5 mol) of glycide, 1 g of phenothiazine as the polymerization inhibitor and 41.3 g (0.068 mol) of calcium stearate as the catalyst. The resulting mixture was heated at a temperature of 50° to 70° C. under a reduced pressure of 200 to 400 mmHg while introducing a slight amount of air to effect the reaction while distilling off the formed methanol as an azeotropic mixture with methyl acrylate. The reaction was completed in 2 hours. The formation of glycidyl acrylate was 96.5%. 575 g of glycidyl acrylate was obtained by the distillation (purity: 98.1%, yield: 89.7%).
Quantity
25 mol
Type
reactant
Reaction Step One
Quantity
370 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
41.3 g
Type
catalyst
Reaction Step One
Yield
89.7%

Synthesis routes and methods II

Procedure details

A hydrophilic coating was formed by the same method as that of Example 3 except using N-vinylpyrrolidone-vinyl acetate-glycidyl acrylate copolymer having a molecular weight of about 500,000 obtained by polymerizing 7.0 g of N-vinylpyrrolidone, 2.0 g vinyl acetate and 1.0 g of glycidyl acrylate in ethyl alcohol by using V-65 (azobisvaleronitrile) as an initiator as a component B.
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0 (± 1) mol
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Name
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Synthesis routes and methods III

Procedure details

Methyl ethyl ketone was added to a composition comprising 45 parts by weight of a bisphenol A epoxy resin (epoxy equivalent weight: 190, trade name: EPIKOTE 828 produced by Yuka Shell Epoxy Co., Ltd.) and 15 parts by weight of a cresol novolac epoxy resin (epoxy equivalent weight: 195, trade name: ESCN 195 produced by Sumitomo Chemical Co., Ltd.) as epoxy resins, 40 parts by weight of a phenol novolac resin (trade name: PLYORPHEN LF2882 produced by Dainippon Ink & Chemicals, Inc.) as a hardener for the epoxy resins and 0.7 parts by weight of γ-glycidoxypropyltrimethoxysilane (trade name: NUCA-187 produced by Nippon Yunicar Kabushiki Kaisha) as a silane coupling agent and mixed with stirring. To the mixture were added 150 parts by weight of an epoxidized acrylic copolymer having a glycidyl methacrylate or glycidyl acrylate unit content of 2 to 6 wt. % (weight average molecular weight: 1,000,000, trade name: HTR-860P-3 produced by Teikoku Kagaku Sangyo Co., Ltd.) and 4 parts by weight of an amine-epoxy adduct (trade name: AMICURE MY-24 produced by Ajinomoto Co., Inc.) as a curing accelerator, and the mixture was stirred with an agitating motor for 30 minutes, to obtain a varnish. A 75 μm-thick coating of a B-stage state was formed from the varnish, to produce an adhesive film bearing a carrier film (a release treated polyethyleneterephthalate film, thickness: 75 μm) (drying conditions: temperature: 140° C., time: 5 minutes). In the adhesive of the B-stage state, AMICURE MY-24 was dissolved uniformly in the mixture of the epoxy resins and hardener, but was not dissolved in the acrylic rubber and was deposited as particles. After the complete curing of the adhesive, the epoxy resins and the acrylic rubber were separated into a disperse phase and a continuous phase, respectively.
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Name
bisphenol A epoxy resin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycidyl acrylate
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Glycidyl acrylate
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Glycidyl acrylate
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Glycidyl acrylate
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Customer
Q & A

Q1: What is the primary application of glycidyl acrylate in material science?

A1: this compound is widely used as a grafting agent to modify the surface properties of polymers. It's particularly effective in enhancing adhesion between different materials. For instance, it has been successfully employed to graft onto low-density polyethylene [], polypropylene [], and polystyrene [], significantly improving their surface reactivity.

Q2: Can you elaborate on the mechanism behind this compound's role in enhancing adhesion?

A2: this compound possesses a reactive epoxy group that readily reacts with various functional groups present in other polymers, such as amines []. This reaction leads to the formation of covalent bonds between the this compound grafted layer and the target material, resulting in enhanced interfacial adhesion.

Q3: What are the advantages of using this compound for grafting over glycidyl methacrylate?

A3: Studies have shown that this compound exhibits a higher grafting efficiency compared to glycidyl methacrylate [, ]. It forms thicker grafted layers and achieves higher surface coverage in a shorter period, indicating its superior reactivity. This difference in reactivity is attributed to the structural differences between the two molecules.

Q4: How does the choice of solvent influence the grafting process of this compound onto polymer surfaces?

A4: The solvent plays a crucial role in the grafting process. Research suggests that using acetone as a solvent leads to slightly higher grafting on the surface compared to ethanol []. This observation highlights the importance of selecting a suitable solvent to optimize the grafting process.

Q5: Beyond surface modification, what other applications does this compound find in polymer chemistry?

A5: this compound serves as a versatile monomer in synthesizing various copolymers. It is commonly copolymerized with other vinyl monomers like acrylonitrile [, ] and styrene [] to introduce epoxy functionality into the resulting copolymer. These copolymers find applications in coatings, adhesives, and other materials requiring reactive functional groups.

Q6: What are the key advantages of incorporating this compound into acrylic matting resins?

A6: this compound, when used in multifunctional acrylic matting resin formulations, improves the compatibility between the matting resin and the powder base stock []. This improved compatibility potentially leads to a reduction in the required amount of flattening agents.

Q7: Can this compound be used to improve the properties of polyester-based materials?

A7: Yes, studies have demonstrated the successful incorporation of this compound into polyester resins. For instance, BTDA-based multiacrylate resins containing this compound exhibit rapid curing upon exposure to UV or sunlight []. These cured resins form hard and tough films with desirable mechanical properties, highlighting their potential for coating applications.

Q8: Are there any challenges associated with using this compound in polymer synthesis?

A8: One challenge is the potential for gel formation during the polymerization of this compound-containing systems. High concentrations of this compound or improper reaction conditions can lead to excessive crosslinking, resulting in gelation and hindering processability.

Q9: How can the challenge of gel formation during the polymerization of this compound be addressed?

A9: Controlling the concentration of this compound and optimizing the reaction conditions are crucial. Research has shown that melt compounding polyphenylene ethers with a small amount of this compound in the presence of an inert lubricant can effectively reduce gel content in the resulting epoxy-functionalized polyphenylene ethers [].

Q10: Are there alternative synthetic routes for producing this compound?

A10: Yes, besides the conventional method involving epichlorohydrin and acrylic acid, this compound can be synthesized using lipase-catalyzed transesterification []. This enzymatic approach offers a greener alternative to traditional chemical synthesis methods.

Q11: What factors influence the efficiency of lipase-catalyzed synthesis of this compound?

A11: The choice of lipase, solvent, and the presence of additives like water or surfactants significantly impact the reaction rate and conversion yield []. Optimizing these parameters is essential to achieve high yields of this compound using enzymatic synthesis.

Q12: Can this compound be polymerized using controlled radical polymerization techniques?

A12: Yes, Atom Transfer Radical Polymerization (ATRP) has been successfully employed to polymerize this compound []. This method allows for the synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distributions.

Q13: What are the advantages of using ATRP for the polymerization of this compound?

A13: ATRP provides excellent control over the polymerization process, enabling the synthesis of this compound polymers with predetermined molecular weights and narrow molecular weight distributions []. This control over polymer architecture is crucial for tailoring material properties for specific applications.

Q14: What is the significance of the molecular weight of epoxy-containing poly(vinyl pyrrolidone) in its application for low friction hydrophilic surfaces?

A14: Research suggests that a molecular weight of 400,000 or higher is crucial for the epoxy-containing poly(vinyl pyrrolidone) to achieve low surface friction []. This finding underscores the impact of polymer molecular weight on its surface properties and application performance.

Q15: How does the incorporation of this compound into polylactide/polyamide elastomer blends impact their properties?

A15: The addition of a styrene-glycidyl acrylate copolymer as a chain extender to PLA/PAE blends leads to significant improvements in their mechanical properties and shape memory behavior []. These enhancements are attributed to the chain extension effect and enhanced interfacial adhesion between the blend components.

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